N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylbicyclo[211]hexan-1-amine hydrochloride is a chemical compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[211]hexane structure, which consists of two fused cyclopropane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride typically involves the use of photochemistry. One efficient approach is the [2+2] cycloaddition reaction, which allows the formation of the bicyclo[2.1.1]hexane core. This method can be further optimized by using various photochemical conditions to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow photochemistry. This method ensures consistent reaction conditions and efficient heat management, leading to higher production rates and reduced costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted amine compounds. These products can be further utilized in different chemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The bicyclic structure provides rigidity, which can enhance the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Lacks the methyl and amine groups, resulting in different chemical properties.
N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride: Contains a different bicyclic structure, leading to variations in reactivity and applications.
Uniqueness
N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride is unique due to its specific bicyclo[2.1.1]hexane core, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H14ClN |
---|---|
Molekulargewicht |
147.64 g/mol |
IUPAC-Name |
N-methylbicyclo[2.1.1]hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-8-7-3-2-6(4-7)5-7;/h6,8H,2-5H2,1H3;1H |
InChI-Schlüssel |
LHHRBHXNQGFOBW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC12CCC(C1)C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.